Tetrabutylphosphonium chloride

Catalog No.
S582788
CAS No.
2304-30-5
M.F
C16H36ClP
M. Wt
294.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium chloride

CAS Number

2304-30-5

Product Name

Tetrabutylphosphonium chloride

IUPAC Name

tetrabutylphosphanium;chloride

Molecular Formula

C16H36ClP

Molecular Weight

294.9 g/mol

InChI

InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

IBWGNZVCJVLSHB-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Synonyms

Bu4PBr, TBP Br, tetrabutylphosphonium, tetrabutylphosphonium bromide, tetrabutylphosphonium cation, tetrabutylphosphonium chloride, tetrabutylphosphonium iodide

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Catalyst

TbCl finds use as a catalyst in various organic reactions. Its lipophilic (fat-loving) nature and the presence of a positively charged phosphonium cation make it particularly suitable for biphasic catalysis, where the reaction occurs at the interface of two immiscible phases (e.g., water and an organic solvent). Some examples of reactions catalyzed by TbCl include:

  • Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen [].
  • Heck reactions: The formation of carbon-carbon bonds between alkenes and aryl halides [].
  • Suzuki-Miyaura reactions: The formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds [].

Reagent

TbCl can also act as a reagent in various chemical reactions. For instance, it can be used as a:

  • Phase-transfer catalyst: To facilitate the transfer of ions between immiscible phases [].
  • Precursor for other phosphonium salts: By reacting TbCl with various nucleophiles, a diverse range of phosphonium salts with different functionalities can be synthesized [].

Solvent

Due to its unique properties, TbCl can be employed as a solvent for specific applications. Its ability to dissolve both polar and non-polar compounds makes it valuable for:

  • Electrochemical studies: TbCl can be used as an electrolyte in electrochemical cells due to its good conductivity and ability to form well-defined ionic liquids [].
  • Extraction processes: TbCl can be used to extract specific components from mixtures, leveraging its selective solubility properties.

TBPCl is synthesized from the reaction of tributylphosphine with n-butyl chloride []. It has gained significance in scientific research due to its:

  • Solubility: TBPCl is soluble in both water and organic solvents, making it a versatile reaction medium [].
  • Ionic nature: The presence of a positively charged phosphonium cation (P(C₄H₉)₄⁺) and a negatively charged chloride anion (Cl⁻) allows TBPCl to participate in various ionic reactions [].
  • Acidity: Studies suggest TBPCl possesses a weakly acidic hydroxyl group, potentially forming an acid complex in solution, influencing its reactivity [].

Molecular Structure Analysis

The key features of TBPCl's structure include:

  • Central phosphorus atom: Phosphorus (P) is the central atom, bonded to four butyl (C₄H₉) groups through carbon-phosphorus (C-P) single bonds.
  • Positively charged phosphonium cation: The four bulky butyl groups attached to the P atom create a positive charge, making it a quaternary phosphonium cation.
  • Chloride anion: A chlorine atom (Cl) is bonded ionically to the positively charged phosphonium cation, maintaining electrical neutrality.

This structure contributes to TBPCl's solubility and its ability to participate in ionic interactions [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, TBPCl is typically synthesized from tributylphosphine and n-butyl chloride [].

(C₄H₉)₃P + C₄H₉Cl → (C₄H₉)₄PCl

Other relevant reactions:

  • Catalysis: TBPCl can act as a catalyst in various organic reactions, such as hydroformylation and Heck reactions, due to its ability to form ionic intermediates [].
  • Ionic liquid formation: TBPCl can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity [].

Decomposition:


Physical And Chemical Properties Analysis

  • Melting point: ~70°C.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water and various organic solvents like methanol, ethanol, and dichloromethane [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Mechanism of Action (if applicable)

TBPCl shows potential for applications in treating type II diabetes by stimulating insulin secretion and inhibiting glucose release from the pancreas []. However, the exact mechanism of action within the body requires further investigation.

TBPCl is a hazardous compound and requires proper handling due to:

  • Acute toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin and can be fatal upon contact with skin.
  • Skin and eye corrosion: TBPCl causes severe skin burns and eye damage.
  • Environmental toxicity: It is toxic to aquatic life with long-lasting effects.

Physical Description

Liquid

UNII

5977P51M7G

Related CAS

3115-68-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (92.86%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (97.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2304-30-5

Wikipedia

Tetrabutylphosphonium chloride

General Manufacturing Information

Computer and electronic product manufacturing
Pharmaceutical and medicine manufacturing
Phosphonium, tetrabutyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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